9-Ethyl-4,6-dinitrocarbazol-3-amine

Description

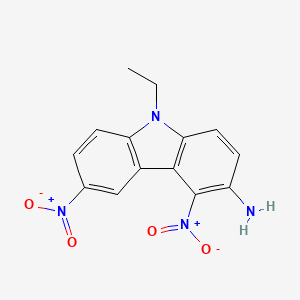

9-Ethyl-4,6-dinitrocarbazol-3-amine is a carbazole derivative characterized by a nitro-substituted aromatic core, an ethyl group at the 9-position, and an amine functional group at the 3-position. Carbazoles are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, organic electronics, and materials science due to their electron-rich structure and stability .

Properties

CAS No. |

80776-33-6 |

|---|---|

Molecular Formula |

C14H12N4O4 |

Molecular Weight |

300.27 g/mol |

IUPAC Name |

9-ethyl-4,6-dinitrocarbazol-3-amine |

InChI |

InChI=1S/C14H12N4O4/c1-2-16-11-5-3-8(17(19)20)7-9(11)13-12(16)6-4-10(15)14(13)18(21)22/h3-7H,2,15H2,1H3 |

InChI Key |

MVBNOHHPXIRQEU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-4,6-dinitrocarbazol-3-amine typically involves the nitration of 9-ethylcarbazole followed by amination. The nitration process introduces nitro groups at specific positions on the carbazole ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro compound is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-4,6-dinitrocarbazol-3-amine undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at positions activated by the nitro groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonating agents under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Conversion to 9-ethyl-4,6-diaminocarbazole.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

9-Ethyl-4,6-dinitrocarbazol-3-amine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of advanced materials and organic electronic devices.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Ethyl-4,6-dinitrocarbazol-3-amine involves its interaction with molecular targets through its nitro and amine groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated by its ability to form hydrogen bonds, electrostatic interactions, and covalent modifications with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 9-Ethyl-4,6-dinitrocarbazol-3-amine with three structurally or functionally related carbazole derivatives:

Key Comparisons

Substituent Effects on Reactivity and Stability Nitro vs. Nitroso Groups: The target compound’s nitro groups (electron-withdrawing) contrast with 9-nitroso-9H-carbazole’s nitroso group (C9), which is less stable and prone to redox reactions . Nitro groups enhance thermal stability, making this compound more suitable for high-energy applications than nitroso analogs. Amine vs. The formamide derivative’s higher molecular weight (355.30 vs. ~339.29) may also affect its pharmacokinetic profile.

Structural Complexity and Functional Diversity

- The benzodioxin-containing compound (CAS 2306268-61-9 ) features a fused oxygen heterocycle and methoxy group, increasing steric bulk and altering electronic properties. This structural complexity may enhance binding affinity in biological systems but reduces suitability for applications requiring compact molecular architectures (e.g., organic semiconductors).

Application-Specific Considerations Energetic Materials: The target compound’s dual nitro groups and ethyl chain balance energy density and stability, whereas the formamide derivative’s additional oxygen atom (C=O) introduces vulnerability to hydrolysis.

Research Findings and Gaps

- Synthesis Challenges: Nitration of carbazoles often requires harsh conditions (e.g., HNO₃/H₂SO₄), which may degrade the amine group in this compound. Protective strategies used in formamide derivatives (e.g., CAS 80776-31-4 ) could inform optimized synthetic routes.

- Thermal Analysis: No direct thermogravimetric (TGA) or differential scanning calorimetry (DSC) data exist for the target compound. Analogous nitro-carbazoles decompose above 200°C, suggesting moderate thermal stability.

- Biological Activity: Limited studies on carbazole amines; however, nitro groups are associated with mutagenicity in nitrosamines (e.g., CAS 55-18-5 ), warranting caution in handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.